Exo-5-norbornene-2-methanol

Polymer Chemistry Catalysis Monomer Reactivity

exo-5-Norbornene-2-methanol (CAS 67505-46-8, molecular formula C8H12O, molecular weight 124.18 g/mol) is a configurationally pure, bicyclic organic compound belonging to the norbornene derivative class. Its defining structural features are a highly strained norbornene double bond and a reactive primary alcohol (-CH2OH) group positioned in the exo configuration relative to the bicyclic framework.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 67505-46-8
Cat. No. B13455279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExo-5-norbornene-2-methanol
CAS67505-46-8
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)CO
InChIInChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8-/m0/s1
InChIKeyLUMNWCHHXDUKFI-RNJXMRFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





exo-5-Norbornene-2-methanol (CAS 67505-46-8): A Stereochemically Pure Bicyclic Monomer for Advanced Polymer Synthesis


exo-5-Norbornene-2-methanol (CAS 67505-46-8, molecular formula C8H12O, molecular weight 124.18 g/mol) is a configurationally pure, bicyclic organic compound belonging to the norbornene derivative class . Its defining structural features are a highly strained norbornene double bond and a reactive primary alcohol (-CH2OH) group positioned in the exo configuration relative to the bicyclic framework [1]. This compound is supplied as a liquid with a density of 1.030 g/mL at 25 °C and a boiling point of 200-205 °C at 760 mmHg . Its commercial significance stems from its use as a well-defined monomer in ring-opening metathesis polymerization (ROMP) and vinyl addition polymerization, where it serves as a building block for constructing functional polynorbornenes with high thermal stability and optical transparency .

Why Isomeric Purity Matters: The Functional Consequences of Substituting exo-5-Norbornene-2-methanol with Mixtures or endo-Isomers


In both procurement and experimental design, the decision to use stereochemically pure exo-5-norbornene-2-methanol versus a generic mixture of isomers is not trivial. The exo and endo configurations place the reactive -CH2OH group in distinctly different steric and electronic environments, directly impacting monomer reactivity, polymerization kinetics, and the final properties of the resulting polymer [1]. Crucially, the endo isomer can exhibit dramatically reduced reactivity in vinyl addition polymerization (VAP), to the point of being incapable of homopropagation in some systems [2]. Furthermore, the presence of even a small fraction of the endo isomer in a monomer feed can lead to lower molecular weight polymers and altered material properties, such as glass transition temperature [3]. Therefore, substituting the pure exo compound with an isomer mixture introduces an uncontrolled variable that can compromise the reproducibility and performance of advanced polymeric materials .

Quantitative Evidence for exo-5-Norbornene-2-methanol: A Comparator-Based Differentiation Guide


Exo vs. Endo: Differential Reactivity in Vinyl Addition Polymerization (VAP)

In living vinyl addition polymerization (VAP), the stereochemistry of a substituted norbornene monomer dictates its ability to propagate. For a norbornene bearing a pentamethyldisiloxane substituent, the endo isomer is effectively incapable of homopropagation, while the exo isomer readily polymerizes [1]. This extreme difference in reactivity underscores why a pure exo monomer is essential for achieving controlled polymer architectures.

Polymer Chemistry Catalysis Monomer Reactivity

Quantifying the Impact of endo-Isomer Contamination on Polymer Molecular Weight

Gel permeation chromatography (GPC) analysis of polynorbornene alkyl esters reveals that an increase in the proportion of the endo isomer in the monomer feed leads to a decrease in the molecular weight of the resulting polymer [1]. This is attributed to the reduced catalyst activity towards the sterically hindered endo isomer.

Polymer Synthesis GPC Analysis Catalyst Activity

exo-5-Norbornene-2-methanol as a Macromonomer Synthon: A Case Study in PLLA-b-PS Bottlebrush Copolymer Synthesis

exo-5-Norbornene-2-methanol serves as a crucial bifunctional initiator for synthesizing well-defined norbornenyl macromonomers. In a specific study, it was used to grow poly(L-lactide) (PLLA) chains via ring-opening polymerization (ROP) of L-lactide, creating a PLLA macromonomer with a terminal norbornene unit [1]. Subsequent ROMP of this macromonomer with a polystyrene-based macromonomer produced PLLA-b-PS bottlebrush block copolymers that self-assembled into well-ordered structures with domain sizes of 46-58 nm [1].

Block Copolymers ROMP Nanostructured Materials

Synthetic Utility: Comparative Yields in the Preparation of Norbornene Thiolactone Derivatives

The reactivity of exo-5-norbornene-2-methanol as a nucleophile was demonstrated in the synthesis of a norbornene thiolactone monomer. Reaction with thiolactone isocyanate yielded the desired exo-M1 monomer in 88% yield after purification . A parallel synthesis using an endo/exo mixture of 5-norbornene-2-methanol resulted in a similar 90.4% yield of the mixed isomer product . This shows that while the exo isomer is efficiently incorporated, its use is essential for obtaining a stereochemically defined monomer, which is critical for subsequent polymerizations where isomer purity dictates reactivity and final polymer properties.

Monomer Synthesis Organic Synthesis Click Chemistry

High-Value Application Scenarios for exo-5-Norbornene-2-methanol Based on Quantitative Differentiation


Synthesis of Well-Defined Bottlebrush Block Copolymers (BBCPs) for Photonics and Membranes

Based on its demonstrated ability to generate norbornene-terminated macromonomers via ROP, exo-5-norbornene-2-methanol is ideally suited for constructing complex polymer architectures. Its use enabled the synthesis of PLLA-b-PS BBCPs which self-assembled into large periodic structures (70-102 nm) essential for photonic and advanced membrane technologies [1].

Fabrication of High-Performance Optical Polymers and Photoresists

The compound's use as a monomer in ROMP yields polynorbornenes with high thermal stability and optical transparency, making them prime candidates for optical applications . The pure exo configuration is crucial here, as contamination with the endo isomer can lead to polymers with lower molecular weight and potentially compromised optical clarity and mechanical properties [2].

Precision Synthesis of Functional Monomers for Click Chemistry and Post-Polymerization Modification

The primary alcohol handle of exo-5-norbornene-2-methanol can be efficiently derivatized, as shown by the 88% yield in the synthesis of a norbornene thiolactone monomer . This allows for the creation of stereochemically pure monomers equipped with functional groups for subsequent click reactions, a strategy that is essential for creating materials with tailored properties where batch-to-batch consistency is non-negotiable.

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